molecular formula C16H14FN3O3S B2921366 N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide CAS No. 851987-91-2

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide

Cat. No. B2921366
M. Wt: 347.36
InChI Key: AITFVCSLUYHJIK-UHFFFAOYSA-N
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Description

N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide is a chemical compound with the following properties:



  • CAS Number : 1352999-58-6

  • Molecular Formula : C₁₂H₁₄N₂O₄S

  • Molecular Weight : 282.32 g/mol

  • MDL Number : MFCD21091860

  • Purity/Specification : Not specified

  • Storage : Not specified

  • Boiling Point : Not specified



Molecular Structure Analysis

The molecular structure of N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide consists of a benzothiazole ring with dimethoxy substituents at positions 4 and 7, along with a fluorobenzohydrazide moiety. The compound’s structure plays a crucial role in its properties and potential applications.



Physical And Chemical Properties Analysis


  • Solubility : The solubility of this compound in various solvents needs further investigation.

  • Melting Point : Not specified

  • Density : Not specified

  • Toxicity : Toxicity data are not readily available. Researchers should assess its safety profile.


Scientific Research Applications

Anticancer Applications

  • Benzothiazole derivatives have been investigated for their antitumor properties, showing potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. The modification of benzothiazoles, including fluorination and other substitutions, has been aimed at enhancing their antiproliferative activity by inducing cytotoxic effects in cancer cells without relying on specific enzyme induction (Mortimer et al., 2006).

  • Further studies have synthesized new benzothiazole acylhydrazones as anticancer agents, indicating that various substitutions on the benzothiazole scaffold modulate antitumor properties. These studies evaluated the compounds' cytotoxic activities against different cancer cell lines, highlighting their potential as novel anticancer agents (Osmaniye et al., 2018).

Alzheimer's Disease Imaging

  • Novel fluorinated benzoxazole derivatives have been developed as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds exhibit high affinity for β-amyloid aggregates and have shown promise in both in vitro and in vivo studies for the identification of Alzheimer's pathology (Cui et al., 2012).

Antimicrobial Activities

  • Benzothiazoles have been identified as potent antimicrobial agents. Studies synthesizing new derivatives and evaluating their activities against various microbial strains have demonstrated the compounds' effectiveness, indicating their potential use in developing new antimicrobial treatments (Abbas et al., 2014).

Safety And Hazards

As of now, there is insufficient information regarding the safety and hazards associated with N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide. Researchers should conduct toxicity studies and handle it with caution.


Future Directions

Future research on this compound should focus on the following aspects:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Synthetic Optimization : Develop efficient synthetic routes.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.

  • Safety Assessment : Conduct thorough safety evaluations.


properties

IUPAC Name

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S/c1-22-11-7-8-12(23-2)14-13(11)18-16(24-14)20-19-15(21)9-3-5-10(17)6-4-9/h3-8H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITFVCSLUYHJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide

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